molecular formula C19H21NO3S B5265418 N-cyclopentyl-4-[(phenylsulfonyl)methyl]benzamide

N-cyclopentyl-4-[(phenylsulfonyl)methyl]benzamide

Cat. No.: B5265418
M. Wt: 343.4 g/mol
InChI Key: UTNYHWUZSCWDBQ-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-[(phenylsulfonyl)methyl]benzamide is a chemical compound that has been widely studied for its potential use in scientific research. It is a small molecule inhibitor that has been shown to have a range of effects on biological systems, making it a valuable tool for researchers in various fields.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-[(phenylsulfonyl)methyl]benzamide is complex and not fully understood. It is thought to act by binding to specific sites on target enzymes or receptors, inhibiting their activity and altering cellular signaling pathways.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific target it is acting on. Some of the effects that have been observed include inhibition of cell proliferation, induction of apoptosis, and modulation of intracellular signaling pathways.

Advantages and Limitations for Lab Experiments

N-cyclopentyl-4-[(phenylsulfonyl)methyl]benzamide has several advantages as a tool for scientific research. It is a small molecule that can be easily synthesized in the lab, making it readily available for use in experiments. It also has a wide range of effects on biological systems, making it a versatile tool for researchers in various fields.
However, there are also some limitations to its use. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, its effects on different targets can be variable, which can make it challenging to use in certain types of experiments.

Future Directions

There are many potential future directions for research on N-cyclopentyl-4-[(phenylsulfonyl)methyl]benzamide. One area of interest is in its use as a potential therapeutic agent for cancer or other diseases. It may also be useful in studies of neurological disorders or inflammation. Further research is needed to fully understand its mechanism of action and potential applications in various fields of research.

Synthesis Methods

The synthesis of N-cyclopentyl-4-[(phenylsulfonyl)methyl]benzamide is a complex process that involves multiple steps. The starting materials are cyclopentylamine and 4-bromobenzyl chloride, which are reacted together to form the intermediate 4-(cyclopentylamino)benzyl chloride. This intermediate is then reacted with sodium phenylsulfinate to form the final product.

Scientific Research Applications

N-cyclopentyl-4-[(phenylsulfonyl)methyl]benzamide has been used in a variety of scientific research applications. It has been shown to have inhibitory effects on a number of enzymes and receptors, including the protein kinase CK2 and the TRPV1 receptor. It has also been used in studies of cancer cell proliferation and apoptosis.

Properties

IUPAC Name

4-(benzenesulfonylmethyl)-N-cyclopentylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c21-19(20-17-6-4-5-7-17)16-12-10-15(11-13-16)14-24(22,23)18-8-2-1-3-9-18/h1-3,8-13,17H,4-7,14H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNYHWUZSCWDBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=C(C=C2)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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